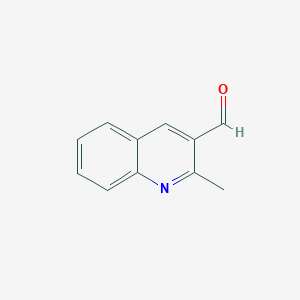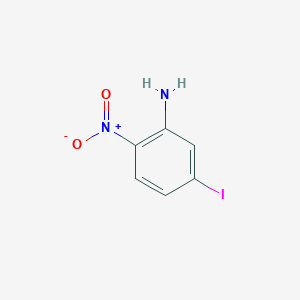
2-Methylquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system with a methyl group at the 2-position and an aldehyde group at the 3-position, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Meth-Cohn Synthesis: This method involves the use of Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to form the quinoline ring system.
Doebner-Miller Reaction: This classical method involves the condensation of aniline with crotonaldehyde in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-3-carboxylic acid.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 4-position of the quinoline ring.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid
Reduction: 2-Methylquinoline-3-methanol
Substitution: Various substituted quinoline derivatives depending on the reagent used
科学的研究の応用
2-Methylquinoline-3-carbaldehyde has a wide range of applications in scientific research:
作用機序
The biological activity of 2-methylquinoline-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
類似化合物との比較
- 2-Chloroquinoline-3-carbaldehyde
- 2-Methylquinoline-4-carbaldehyde
- Quinoline-3-carbaldehyde
Comparison: 2-Methylquinoline-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This structural feature imparts distinct reactivity and biological activity compared to its analogs. For instance, 2-chloroquinoline-3-carbaldehyde has a chlorine atom instead of a methyl group, which alters its electronic properties and reactivity . Similarly, quinoline-3-carbaldehyde lacks the methyl group, affecting its steric and electronic characteristics .
特性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
2-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-7H,1H3 |
InChIキー |
OBMCFULGGFZABF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)
![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)












